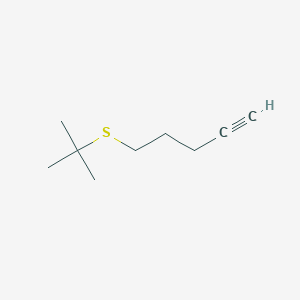

5-(tert-Butylsulfanyl)pent-1-yne

Description

Strategic Importance of Terminal Alkynes in Modern Organic Synthesis

Terminal alkynes, hydrocarbons containing a carbon-carbon triple bond at the end of a carbon chain, are fundamental building blocks in the arsenal (B13267) of synthetic organic chemists. rsc.org Their importance stems from the high reactivity of the triple bond, which consists of one strong sigma (σ) bond and two weaker pi (π) bonds. nih.gov This electron-rich system readily participates in a wide array of chemical transformations, making terminal alkynes exceptionally versatile intermediates in the synthesis of complex organic molecules, including natural products and pharmaceuticals. nih.govrsc.org

The acidity of the terminal alkyne's sp-hybridized C-H bond is a key characteristic, allowing for deprotonation to form a potent nucleophile known as an acetylide anion. rsc.org This anion can then react with various electrophiles, enabling the formation of new carbon-carbon bonds and the extension of carbon chains, a crucial step in building molecular complexity. rsc.org Furthermore, terminal alkynes are precursors to a multitude of other functional groups. Through reactions such as hydrogenation, hydration, and halogenation, the triple bond can be selectively transformed into alkanes, alkenes, ketones, and vinyl halides, respectively. rsc.org The advent of "click chemistry," a set of powerful, reliable, and selective reactions, has further elevated the status of terminal alkynes, with the copper-catalyzed azide-alkyne cycloaddition (CuAAC) being a prime example of their utility in rapidly constructing complex molecular architectures.

Distinctive Roles of Organosulfur Moieties in Molecular Design

Organosulfur compounds, organic molecules containing one or more carbon-sulfur bonds, play a pivotal role in various scientific disciplines, from materials science to medicinal chemistry. The incorporation of sulfur into organic molecules can profoundly influence their physical, chemical, and biological properties. The sulfur atom, with its various possible oxidation states (from -2 to +6), imparts a diverse range of functionalities, including thioethers, sulfoxides, sulfones, and thiols.

The tert-butylsulfanyl group, a bulky thioether, introduces specific steric and electronic effects into a molecule. The large tert-butyl group can act as a steric shield, influencing the conformational preferences of the molecule and directing the approach of reagents in a chemical reaction. This steric hindrance can be strategically employed to enhance the selectivity of certain transformations. Electronically, the sulfur atom in a thioether is a soft nucleophile and can coordinate to transition metals, making it a valuable ligand in catalysis. The presence of the sulfur atom can also modulate the lipophilicity of a molecule, a critical parameter in the design of bioactive compounds, as it affects their ability to cross cell membranes.

Overview of Current Research Trajectories Involving Alkynyl Sulfides

Alkynyl sulfides, compounds that feature both a carbon-carbon triple bond and a carbon-sulfur bond, represent a dynamic area of research in organic synthesis. These bifunctional molecules serve as versatile synthons, with their reactivity being a subject of ongoing exploration. mostwiedzy.plrsc.org The relative stability and predictable reactivity of alkynyl sulfides make them valuable intermediates for the development of novel synthetic methodologies. researchgate.net

Recent research has focused on developing new and efficient methods for the synthesis of alkynyl sulfides. researchgate.net Traditional methods often relied on harsh reaction conditions, but modern approaches are increasingly centered on the use of catalysis to achieve these transformations under milder conditions with greater functional group tolerance. researchgate.net For instance, photochemical dual-catalytic cross-coupling reactions have been developed for the formation of alkynyl sulfides from thiols and bromoalkynes, offering a rapid and efficient route to these compounds. organic-chemistry.org Copper-catalyzed Csp-S cross-coupling reactions of thiols and bromoalkynes also provide a broad scope for synthesizing a variety of alkynyl sulfides. researchgate.net

The application of alkynyl sulfides in the synthesis of more complex molecules is another active research front. Their unique electronic and structural features allow them to participate in a range of transformations, including hydro-, hetero-, and carbofunctionalizations, as well as cycloaddition reactions. mostwiedzy.plrsc.org These reactions provide access to a diverse array of functionalized organosulfur compounds, which are of significant interest in medicinal chemistry and materials science. While specific, detailed research findings on 5-(tert-Butylsulfanyl)pent-1-yne are not extensively documented in readily available literature, the general reactivity and synthetic utility of the alkynyl sulfide (B99878) class of compounds suggest a promising potential for its application in the development of novel chemical entities and synthetic methodologies.

Structure

2D Structure

3D Structure

Properties

CAS No. |

79496-58-5 |

|---|---|

Molecular Formula |

C9H16S |

Molecular Weight |

156.29 g/mol |

IUPAC Name |

5-tert-butylsulfanylpent-1-yne |

InChI |

InChI=1S/C9H16S/c1-5-6-7-8-10-9(2,3)4/h1H,6-8H2,2-4H3 |

InChI Key |

SGUIFXGXOLWHSP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)SCCCC#C |

Origin of Product |

United States |

Synthetic Methodologies for 5 Tert Butylsulfanyl Pent 1 Yne and Its Precursor Architectures

Targeted Synthetic Routes to the Core Structure

The formation of the thioether linkage in 5-(tert-Butylsulfanyl)pent-1-yne can be approached through several reliable synthetic strategies. These methods primarily involve the reaction of a terminal alkyne with a sulfur-based electrophile or nucleophile.

Alkylation and Cross-Coupling Strategies with Terminal Alkynes

A primary route to this compound involves the alkylation of a terminal alkyne. This method leverages the acidity of the terminal alkyne proton (pKa ≈ 25), which can be removed by a strong base to form a potent nucleophile known as an acetylide. chegg.comorganic-chemistry.org This acetylide can then react with an appropriate electrophile.

One common approach is the deprotonation of a suitable pent-1-yne derivative, followed by reaction with an electrophilic sulfur reagent. For instance, deprotonated alkynes can react with diphenyl disulfide to yield alkynyl thioethers. nih.gov

Alternatively, cross-coupling reactions offer a powerful tool for the formation of the C-S bond. Copper-catalyzed cross-coupling of thiols with bromoalkynes provides a mild and selective route to a wide array of alkynyl sulfides. researchgate.net Another innovative approach involves the use of odorless thiosulfonates as a source for the thiol component in a copper-catalyzed thiolation of terminal alkynes. researchgate.net Nickel-catalyzed cross-coupling reactions have also emerged as a viable method, with recent developments showcasing the use of tert-butylamine (B42293) as a bifunctional additive that acts as both a base and a ligand, simplifying reaction conditions. prepchem.comlibretexts.org

A plausible synthetic sequence would involve the conversion of 4-pentyn-1-ol (B147250) to a more electrophilic derivative, such as 5-bromopent-1-yne or 5-tosyloxypent-1-yne. This activated intermediate can then undergo nucleophilic substitution with sodium tert-butylthiolate. The thiolate, a strong nucleophile, would be generated by treating tert-butyl mercaptan with a base like sodium hydride.

| Reaction Type | Reactants | Key Reagents/Catalysts | General Conditions |

| Acetylide Alkylation | Terminal Alkyne, Electrophilic Sulfur Reagent | Strong Base (e.g., NaNH₂, n-BuLi) | Anhydrous solvent |

| Copper-Catalyzed Cross-Coupling | Terminal Alkyne, Thiol | Copper(I) salt | Varies, often mild conditions |

| Nickel-Catalyzed Cross-Coupling | Aryl/Alkenyl Triflates, Alkyl Thiols | Nickel catalyst, Base (e.g., tert-butylamine) | Photoredox conditions |

| Nucleophilic Substitution | 5-Halo-1-pentyne, tert-Butylthiolate | Base to form thiolate | Aprotic solvent |

Thioether Formation via Thiol-Alkyne Additions or Substitutions

The thiol-yne reaction, or alkyne hydrothiolation, presents another viable pathway to this compound. This reaction involves the addition of a thiol across the triple bond of an alkyne. The reaction can proceed through either a radical-mediated or a nucleophilic (Michael addition) pathway.

For the synthesis of this compound, a radical-initiated thiol-yne reaction between 4-pentyn-1-ol and tert-butyl mercaptan could be employed. This is typically facilitated by a radical initiator or UV irradiation and results in an anti-Markovnikov addition product. To favor the formation of the desired vinyl sulfide (B99878), careful control of the reaction conditions is necessary to prevent a second addition to the double bond.

The Mitsunobu reaction offers a powerful alternative for the formation of thioethers from alcohols. nih.gov In this case, 4-pentyn-1-ol could be reacted with tert-butyl mercaptan in the presence of a phosphine (B1218219), such as triphenylphosphine, and an azodicarboxylate, like diethyl azodicarboxylate (DEAD). This reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon. nih.gov

| Reaction Type | Reactants | Key Reagents | Mechanism |

| Radical Thiol-Yne Addition | Terminal Alkyne, Thiol | Radical Initiator (e.g., AIBN) or UV light | Radical chain reaction |

| Nucleophilic Thiol-Yne Addition | Activated Alkyne, Thiol | Base (e.g., triethylamine) | Michael addition |

| Mitsunobu Reaction | Alcohol, Thiol | Triphenylphosphine, DEAD | SN2 displacement |

Optimized Reaction Conditions and Reagent Selection

The selection of reagents and optimization of reaction conditions are critical for achieving high yields and purity of the final product. For alkylation reactions involving acetylides, the use of a strong, non-nucleophilic base such as sodium amide or n-butyllithium in an anhydrous aprotic solvent is crucial to ensure complete deprotonation of the terminal alkyne without competing side reactions. chegg.comorganic-chemistry.org

In copper-catalyzed cross-coupling reactions, the choice of the copper source and any additional ligands can significantly impact the reaction's efficiency. Similarly, for nickel-catalyzed reactions, the nature of the ligand and base system is paramount. prepchem.comlibretexts.org

For thiol-yne additions, the reaction can be tuned to favor either the mono- or di-addition product by controlling the stoichiometry of the reactants and the reaction time. The use of a radical initiator or UV light will favor the anti-Markovnikov product. In the case of the Mitsunobu reaction, the order of addition of the reagents and the reaction temperature can influence the yield and minimize the formation of byproducts. nih.gov

Elaboration from Key Alkyne and Thiol Intermediates

The synthesis of this compound is contingent on the availability of its key building blocks: a functionalized pentyne and a bulky thiol.

Preparation of Functionalized Alkynes (e.g., 4-Pentyn-1-ol and Related Structures)

4-Pentyn-1-ol is a versatile starting material for the synthesis of this compound. One established method for its preparation involves the reaction of tetrahydrofurfuryl chloride with a strong base like sodium amide in liquid ammonia (B1221849). researchgate.net This reaction proceeds via a ring-opening elimination mechanism. A high-yield synthesis has also been reported using n-butyllithium in tert-butyl methyl ether at low temperatures.

An alternative route to 4-pentyn-1-ol starts from 4-penten-1-ol. This process involves bromination of the double bond, followed by a double dehydrobromination using a strong base to form the alkyne. chegg.com

| Starting Material | Key Reagents | Reaction Type | Typical Yield |

| Tetrahydrofurfuryl chloride | Sodium amide, liquid ammonia | Ring-opening elimination | 75-85% researchgate.net |

| Tetrahydrofurfuryl chloride | n-Butyllithium, t-BuOMe | Ring-opening elimination | High |

| 4-Penten-1-ol | Bromine, Strong Base | Bromination, Dehydrobromination | - |

Synthesis of Bulky Thiol Precursors (e.g., tert-Butyl Mercaptan)

tert-Butyl mercaptan, also known as 2-methyl-2-propanethiol, is the sulfur-containing precursor. Industrially, it is primarily synthesized by the reaction of isobutylene (B52900) with hydrogen sulfide over an acidic catalyst, such as a clay (silica alumina) catalyst. nih.gov

Historically, tert-butyl mercaptan was first prepared in 1890 by the reaction of zinc sulfide with t-butyl chloride. nih.gov Another laboratory-scale synthesis involves the reaction of the Grignard reagent, t-butylmagnesium chloride, with elemental sulfur, followed by hydrolysis of the resulting thiolate.

| Starting Material(s) | Key Reagents/Catalyst | Reaction Type | Scale |

| Isobutylene, Hydrogen sulfide | Clay (silica alumina) catalyst | Acid-catalyzed addition | Industrial nih.gov |

| t-Butyl chloride, Zinc sulfide | - | Nucleophilic substitution | Historical nih.gov |

| t-Butylmagnesium chloride, Sulfur | - | Grignard reaction | Laboratory |

Exploration of Alternative and Unsuccessful Synthetic Pathways

The synthesis of this compound, a molecule featuring a terminal alkyne and a sterically encumbered thioether, presents unique challenges. While a direct, optimized synthetic route is not extensively documented in publicly available literature, an exploration of potential synthetic strategies can be undertaken based on fundamental principles of organic chemistry. This section delves into plausible, albeit potentially inefficient or unsuccessful, synthetic pathways for the target compound and its precursors. The discussion is centered on reactions that are conceptually viable but may be hampered by factors such as steric hindrance, competing side reactions, or the inherent reactivity of the functional groups involved.

A primary and logical approach to forming the carbon-sulfur bond in this compound is through the nucleophilic substitution reaction between a derivative of pent-1-yne and a tert-butylthiolate salt. masterorganicchemistry.comlibretexts.org This method is a variation of the well-established Williamson ether synthesis. masterorganicchemistry.com The most straightforward precursor architecture would involve a 5-halopent-1-yne, where the halide serves as a leaving group.

One potential, though likely inefficient, pathway involves the direct reaction of 5-chloropent-1-yne with sodium tert-butylthiolate. The thiolate, a potent nucleophile, would be expected to displace the chloride ion. However, the bulky nature of the tert-butyl group can significantly impede the desired S(_N)2 reaction. nih.govbeilstein-journals.org Furthermore, the basicity of the thiolate could promote a competing E2 elimination reaction, leading to the formation of penta-1,4-diene as a significant byproduct. The success of this reaction would be highly dependent on the careful optimization of reaction conditions, such as solvent and temperature, to favor substitution over elimination.

An alternative approach could involve the use of a more reactive leaving group on the pentyne precursor. For instance, 5-iodopent-1-yne or 5-tosyloxypent-1-yne would be more susceptible to nucleophilic attack. While this would likely increase the rate of the desired substitution, the propensity for the competing elimination reaction would remain a significant challenge.

Another explored, and often less successful, strategy in the synthesis of sterically hindered thioethers is the Mitsunobu reaction. beilstein-journals.orgnih.gov This reaction typically involves the use of a phosphine and an azodicarboxylate to activate an alcohol for nucleophilic attack. In this context, one might envision the reaction of pent-1-yn-5-ol with tert-butyl thiol under Mitsunobu conditions. However, the Mitsunobu reaction is notoriously sensitive to steric hindrance at the alcohol carbon. nih.gov Given that the reaction proceeds with inversion of configuration, the bulky tert-butyl nucleophile would face considerable steric repulsion, likely resulting in very low yields of the desired thioether. beilstein-journals.org The formation of elimination byproducts would also be a probable outcome.

Furthermore, attempts to synthesize this compound through radical-mediated pathways could be considered. For example, the anti-Markovnikov addition of tert-butyl thiol to a suitable diene precursor might be envisioned. However, controlling the regioselectivity to achieve the desired terminal alkyne functionality would be exceptionally challenging, making this a speculative and likely unsuccessful route.

The following table summarizes some of the explored alternative and potentially unsuccessful synthetic pathways for this compound.

| Precursor 1 | Precursor 2 | Proposed Reaction Type | Potential Major Byproducts | Reason for Limited Success |

| 5-Chloropent-1-yne | Sodium tert-butylthiolate | Nucleophilic Substitution (S(_N)2) | Penta-1,4-diene | Competing elimination reaction (E2) due to the basicity of the thiolate. |

| Pent-1-yn-5-ol | tert-Butyl thiol | Mitsunobu Reaction | Elimination products | High steric hindrance from the tert-butyl group impeding nucleophilic attack. beilstein-journals.orgnih.gov |

| 1,4-Pentadiene | tert-Butyl thiol | Radical Thiol-ene Addition | Mixture of regioisomers | Lack of control over regioselectivity to yield the terminal alkyne. |

It is important to note that while these pathways are presented as potentially "unsuccessful," this is in the context of achieving a high-yielding and efficient synthesis of the target compound. Trace amounts of this compound might be formed under certain conditions, but the prevalence of side reactions and the inherent steric challenges would likely render these methods impractical for preparative purposes. Further research into alternative activating groups or novel catalytic systems could potentially overcome some of these limitations. acs.org

Reactivity Profiles and Transformative Chemistry of 5 Tert Butylsulfanyl Pent 1 Yne

Addition Reactions Across the Alkyne Triple Bond

The electron-rich carbon-carbon triple bond of 5-(tert-butylsulfanyl)pent-1-yne is susceptible to a variety of addition reactions, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.

Electrophilic Additions (e.g., Hydrohalogenation, Halogenation)

Electrophilic addition reactions to alkynes, such as hydrohalogenation and halogenation, are fundamental transformations. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.comkhanacademy.org In the case of this compound, these reactions proceed at the terminal alkyne.

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to terminal alkynes generally follows Markovnikov's rule. masterorganicchemistry.comyoutube.comorganicchemistrytutor.com This principle dictates that the hydrogen atom adds to the carbon atom of the triple bond that already bears more hydrogen atoms, while the halogen atom adds to the more substituted carbon. This regioselectivity is governed by the formation of the more stable carbocation intermediate. masterorganicchemistry.com For this compound, the reaction with one equivalent of HX would be expected to yield the corresponding 2-halo-5-(tert-butylsulfanyl)pent-1-ene. The reaction with two equivalents of HX would lead to the formation of a geminal dihalide, 2,2-dihalo-5-(tert-butylsulfanyl)pentane. masterorganicchemistry.com The presence of the sulfur atom in the tert-butylsulfanyl group is not expected to significantly alter the regiochemical outcome, as it is sufficiently removed from the reaction center and its inductive effect is attenuated by the propyl chain.

Halogenation: The addition of halogens (X₂, where X = Cl, Br) across the triple bond of an alkyne typically results in the formation of a dihaloalkene. masterorganicchemistry.comyoutube.comyoutube.com The reaction often proceeds with anti-addition stereochemistry, leading to the formation of the (E)-isomer as the major product. youtube.com This is rationalized by the formation of a bridged halonium ion intermediate, which is then attacked by a halide ion from the opposite face. masterorganicchemistry.com The reaction of this compound with one equivalent of a halogen is therefore predicted to yield (E)-1,2-dihalo-5-(tert-butylsulfanyl)pent-1-ene. The addition of a second equivalent of the halogen would result in a tetrahaloalkane. masterorganicchemistry.com

| Electrophilic Addition | Reagent | Expected Major Product | Regio/Stereoselectivity |

| Hydrohalogenation (1 eq.) | H-X (X=Cl, Br, I) | 2-Halo-5-(tert-butylsulfanyl)pent-1-ene | Markovnikov addition |

| Hydrohalogenation (2 eq.) | H-X (X=Cl, Br, I) | 2,2-Dihalo-5-(tert-butylsulfanyl)pentane | Markovnikov addition |

| Halogenation (1 eq.) | X₂ (X=Cl, Br) | (E)-1,2-Dihalo-5-(tert-butylsulfanyl)pent-1-ene | Anti-addition |

| Halogenation (2 eq.) | X₂ (X=Cl, Br) | 1,1,2,2-Tetrahalo-5-(tert-butylsulfanyl)pentane | - |

Catalytic Hydrogenation and Selective Reduction Pathways

The triple bond of this compound can be fully or partially reduced under catalytic hydrogenation conditions, providing access to the corresponding alkane, cis-alkene, or trans-alkene. libretexts.orglibretexts.org

Complete Hydrogenation: In the presence of a highly active catalyst such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C) and an excess of hydrogen gas (H₂), the alkyne is completely reduced to the corresponding alkane, 1-(tert-butylsulfanyl)pentane. libretexts.orglibretexts.org

Selective Reduction to cis-Alkene: To stop the reduction at the alkene stage and selectively form the cis or (Z)-isomer, a "poisoned" or deactivated catalyst is employed. wisc.eduthieme-connect.de The most common of these is Lindlar's catalyst, which consists of palladium on calcium carbonate (CaCO₃) treated with lead acetate (B1210297) and quinoline. libretexts.org This catalyst facilitates the syn-addition of hydrogen across the triple bond, leading to the formation of (Z)-5-(tert-butylsulfanyl)pent-1-ene. The sulfur atom in the thioether group can potentially act as a catalyst poison, but given its distance from the alkyne, a successful reduction is still anticipated, although catalyst loading and reaction times may need to be adjusted.

Selective Reduction to trans-Alkene: The synthesis of the trans or (E)-alkene is achieved through a dissolving metal reduction, typically using sodium or lithium metal in liquid ammonia (B1221849) at low temperatures. wisc.edu This reaction proceeds via a radical anion intermediate, and the thermodynamic preference for the more stable trans intermediate directs the stereochemical outcome, yielding (E)-5-(tert-butylsulfanyl)pent-1-ene.

| Reduction Pathway | Reagents | Expected Major Product | Stereochemistry |

| Complete Hydrogenation | H₂, Pd/C or Pt/C | 1-(tert-Butylsulfanyl)pentane | - |

| Selective Reduction (cis) | H₂, Lindlar's Catalyst | (Z)-5-(tert-Butylsulfanyl)pent-1-ene | syn-addition (cis) |

| Selective Reduction (trans) | Na, NH₃(l) | (E)-5-(tert-Butylsulfanyl)pent-1-ene | anti-addition (trans) |

Hydrofunctionalization Reactions

Hydrofunctionalization encompasses a broad range of reactions where an H-Y bond is added across the triple bond. mdpi.com One of the most synthetically useful examples is hydroboration-oxidation. In this two-step sequence, a borane (B79455) reagent adds across the alkyne, followed by oxidation to introduce a hydroxyl group. For terminal alkynes like this compound, the hydroboration step typically proceeds with anti-Markovnikov regioselectivity, meaning the boron atom adds to the terminal carbon. youtube.com Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group, leading to the formation of an enol that tautomerizes to the corresponding aldehyde. youtube.com The use of a sterically hindered borane, such as disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN), is often employed to prevent double addition across the triple bond. youtube.com Therefore, hydroboration-oxidation of this compound is expected to yield 5-(tert-butylsulfanyl)pentanal.

Reactions Involving the Terminal Alkyne Proton

The proton attached to the sp-hybridized carbon of the terminal alkyne in this compound is significantly more acidic than protons on sp² or sp³ hybridized carbons. libretexts.org This acidity allows for its removal by a strong base, generating a powerful nucleophile.

Deprotonation and Anion Generation

The terminal proton of this compound can be readily removed by a strong base to form a pentynylide anion. libretexts.org Commonly used bases for this purpose include sodium amide (NaNH₂) in liquid ammonia, or organolithium reagents such as n-butyllithium (n-BuLi) in an ethereal solvent like tetrahydrofuran (B95107) (THF). youtube.comresearchgate.net The resulting acetylide is a potent nucleophile, poised for further synthetic transformations.

Nucleophilic Additions and Substitutions

The generated 5-(tert-butylsulfanyl)pent-1-yn-1-ide anion is a versatile intermediate for the formation of new carbon-carbon bonds. libretexts.org

Nucleophilic Substitutions (Alkylation): The acetylide can act as a nucleophile in S_N2 reactions with primary alkyl halides. libretexts.orgyoutube.comyoutube.com This alkylation reaction extends the carbon chain and provides access to a wide range of internal alkynes. For example, reaction with iodomethane (B122720) would yield 5-(tert-butylsulfanyl)hex-2-yne. It is important to use primary or methyl halides, as secondary and tertiary halides will predominantly lead to elimination reactions due to the strong basicity of the acetylide anion. libretexts.orgyoutube.com

Nucleophilic Additions to Carbonyls: The acetylide anion readily adds to the electrophilic carbon of aldehydes and ketones. youtube.comlibretexts.orgmasterorganicchemistry.com This reaction, after an aqueous workup, results in the formation of a propargyl alcohol. libretexts.org For instance, the addition of the 5-(tert-butylsulfanyl)pent-1-yn-1-ide to acetone, followed by protonation, would produce 2-methyl-6-(tert-butylsulfanyl)hept-3-yn-2-ol. This reaction is a powerful tool for constructing more complex molecular frameworks containing both the thioether and a hydroxyl group.

| Reaction Type | Electrophile | Expected Product |

| Alkylation | R-X (primary alkyl halide) | 5-(tert-Butylsulfanyl)-1-alky-1-yne |

| Addition to Aldehyde | R'CHO | 1-(5-(tert-Butylsulfanyl)pent-1-yn-1-yl)alkan-1-ol |

| Addition to Ketone | R'C(O)R'' | 2-(5-(tert-Butylsulfanyl)pent-1-yn-1-yl)alkan-2-ol |

Cyclization and Cycloaddition Reactions

Intramolecular Cyclizations

No specific studies on the intramolecular cyclization of this compound have been reported. While the general class of sulfur-containing enynes and alkynes can undergo various modes of cyclization, often mediated by transition metals or radical initiators, the behavior of this specific substrate has not been documented. rsc.orgnih.govrsc.org

Intermolecular Cycloadditions (e.g., [2+2] Photocycloadditions)

There is no available literature detailing the participation of this compound in intermolecular cycloaddition reactions, including [2+2] photocycloadditions. The photochemical reactivity of terminal alkynes is a broad field, but specific examples involving this sulfur-containing substrate are absent from the scientific record. rsc.orgresearchgate.net

Chemical Transformations at the Sulfur Center

Oxidation Reactions of the Sulfanyl Group

While the oxidation of thioethers to sulfoxides and sulfones is a fundamental transformation in organic chemistry, specific studies detailing the oxidation of the tert-butylsulfanyl group in this compound are not available. vulcanchem.comresearchgate.netresearchgate.netnih.gov General methods for thioether oxidation would be expected to be applicable, but specific reaction conditions, yields, and potential competing reactions with the alkyne moiety have not been investigated for this compound.

Rearrangement Reactions Involving the Sulfur Moiety

Propargyl sulfides can undergo sigmatropic rearrangements. nih.gov However, for this compound, the sulfur atom is not in a propargylic position relative to the alkyne. Therefore, classical- or-sigmatropic rearrangements involving the sulfur and the alkyne are not structurally feasible. No other types of rearrangements involving the sulfur moiety of this specific compound have been reported.

Chemoselective and Regioselective Reaction Outcomes

Discussions of chemoselectivity and regioselectivity are inherently linked to specific reactions. As no detailed studies on the reactivity of this compound have been published, there is no basis upon which to discuss the chemoselective or regioselective outcomes of its transformations. nih.gov

Mechanistic Investigations of Reactions Involving 5 Tert Butylsulfanyl Pent 1 Yne

Elucidation of Reaction Mechanisms through Experimental Design

The elucidation of reaction mechanisms for 5-(tert-Butylsulfanyl)pent-1-yne would necessitate a series of carefully designed experiments. A primary approach involves the systematic variation of reaction parameters to observe their effect on reaction rates and product distributions. For instance, in studying an electrophilic addition to the alkyne, one could vary the concentration of the electrophile and the substrate independently to determine the reaction order with respect to each component.

Isotope labeling studies are another powerful tool. For example, in a hydration reaction, using deuterated water (D₂O) and analyzing the position of deuterium (B1214612) incorporation in the product can reveal the regioselectivity of the addition and provide insights into the nature of the intermediates. nih.gov

Furthermore, the synthesis and reaction of structurally related compounds can shed light on the role of the tert-butyl group and the sulfur atom. Comparing the reactivity of this compound with that of pent-1-yne would highlight the electronic and steric effects of the tert-butylsulfanyl group. Similarly, comparing its reactivity to that of an analogous ether could delineate the specific influence of the sulfur atom, which is known to have a complex role, sometimes acting as a catalyst poison and other times as a directing group in transition metal-catalyzed reactions. rsc.org

A hypothetical experimental design to probe the mechanism of a transition-metal-catalyzed cross-coupling reaction is presented in Table 1.

Table 1: Experimental Design for Mechanistic Investigation of a Hypothetical Cross-Coupling Reaction

| Experiment | Variation | Parameter Measured | Expected Outcome for a Given Mechanism |

|---|---|---|---|

| 1 | Baseline conditions | Initial reaction rate, product yield | Establishes a benchmark for comparison. |

| 2 | Vary [Substrate] | Reaction order | First-order dependence suggests unimolecular rate-determining step involving the substrate. |

| 3 | Vary [Catalyst] | Reaction order | First-order dependence suggests involvement of one catalyst molecule in the rate-determining step. |

| 4 | Add radical scavenger | Product distribution, reaction rate | Inhibition of the reaction would suggest a radical mechanism. researchgate.net |

| 5 | Use deuterated solvent | Kinetic isotope effect | A significant kinetic isotope effect would indicate that C-H (or C-D) bond cleavage is part of the rate-determining step. |

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are crucial for confirming a proposed mechanism. For reactions involving this compound, various spectroscopic techniques could be employed. Low-temperature NMR spectroscopy is particularly useful for detecting and structurally elucidating transient species that are unstable at ambient temperatures. thieme-connect.de

In transition metal-catalyzed reactions, intermediates often involve the metal center. For example, in a palladium-catalyzed Sonogashira coupling, key intermediates would include a palladium(0) species, an oxidative addition product with the aryl halide, and a palladium-acetylide complex formed after deprotonation of the terminal alkyne. mdpi.com The identification of these species can be attempted through techniques like in-situ IR spectroscopy or by trapping experiments.

Kinetic Studies of Transformative Processes

Kinetic studies provide quantitative data on reaction rates, which is essential for understanding the sequence of elementary steps in a reaction mechanism. For this compound, kinetic analysis of its reactions would reveal the factors influencing the rate-determining step.

For instance, in a nucleophilic addition to the alkyne, the rate of reaction would be expected to be sensitive to the nucleophilicity of the attacking species and the steric hindrance around the alkyne. The bulky tert-butyl group on the sulfur atom might sterically hinder the approach of nucleophiles to the triple bond, slowing down the reaction compared to a less hindered analogue.

The kinetics of radical thiol-yne reactions, which proceed via a chain mechanism, have been studied computationally and experimentally. acs.orgresearchgate.net These studies reveal that the reaction rate is dependent on the efficiency of radical initiation and the rates of the propagation and chain transfer steps. A kinetic analysis of a hypothetical radical addition of a thiol to this compound would likely show a complex dependence on the concentrations of the initiator and the reactants.

Table 2: Hypothetical Kinetic Data for the Addition of a Thiol to an Alkyne

| [Alkyne] (M) | [Thiol] (M) | [Initiator] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 0.1 | 0.1 | 0.01 | 1.2 x 10⁻⁵ |

| 0.2 | 0.1 | 0.01 | 2.4 x 10⁻⁵ |

| 0.1 | 0.2 | 0.01 | 1.2 x 10⁻⁵ |

| 0.1 | 0.1 | 0.02 | 1.7 x 10⁻⁵ |

This hypothetical data suggests a first-order dependence on the alkyne concentration and a half-order dependence on the initiator concentration, which is characteristic of many radical chain reactions.

Stereochemical Control and Diastereoselectivity in Reactions

The stereochemical outcome of a reaction provides significant clues about the mechanism. For reactions of this compound that create new stereocenters, the control of stereochemistry is a key challenge.

For example, the reduction of the alkyne to an alkene can lead to either the cis or trans isomer. Catalytic hydrogenation using Lindlar's catalyst typically results in syn-addition of hydrogen, yielding the cis-alkene. In contrast, reduction with sodium in liquid ammonia (B1221849) proceeds via a radical anion intermediate and generally affords the trans-alkene. The choice of reagent and reaction conditions can thus be used to selectively form one diastereomer over the other.

In addition reactions to the triple bond, the stereochemistry of the addition (syn or anti) can be diagnostic of the mechanism. For example, the halogenation of alkynes often proceeds via an anti-addition pathway, leading to the formation of a trans-dihaloalkene. libretexts.org

Role of Catalysts and Reaction Environment in Mechanistic Divergence

The reaction pathway of this compound can be significantly influenced by the choice of catalyst and the reaction environment. The sulfur atom in the molecule can play a dual role in catalysis. It can act as a Lewis base and coordinate to a metal catalyst, potentially inhibiting its activity (catalyst poisoning). rsc.org Conversely, it can also act as a directing group, guiding the catalyst to a specific site in the molecule and influencing the regioselectivity of the reaction. rsc.org

The solvent can also have a profound effect on the reaction mechanism. Polar solvents can stabilize charged intermediates, favoring ionic pathways, while nonpolar solvents may favor concerted or radical mechanisms. For instance, the electrophilic addition of HX to alkynes can be sensitive to the solvent, with changes in solvent polarity potentially altering the stability of the vinyl cation intermediate and thus the reaction rate and product distribution. msu.edu

The use of phase-transfer catalysts can also alter the course of a reaction by facilitating the transport of a reactant from one phase to another, thereby increasing the reaction rate. nih.gov

Table 3: Potential Catalysts and Their Influence on the Reactions of this compound

| Catalyst Type | Reaction Type | Potential Mechanistic Role |

|---|---|---|

| Palladium(0) complexes | Cross-coupling (e.g., Sonogashira) | Facilitates oxidative addition, transmetalation, and reductive elimination. mdpi.com |

| Lindlar's Catalyst | Hydrogenation | Promotes syn-addition of H₂ to the alkyne, leading to a cis-alkene. |

| Lewis Acids | Electrophilic addition | Activates the alkyne towards nucleophilic attack by coordinating to the triple bond. |

| Radical Initiators | Radical addition | Generates initial radicals to start a chain reaction. researchgate.net |

| Rhodium complexes | Hydrothiolation | Can catalyze the Markovnikov addition of thiols to alkynes. thieme-connect.de |

Structural Derivatization and Analogues of 5 Tert Butylsulfanyl Pent 1 Yne

Synthesis of Derivatives through Alkyne Functionalization

The terminal alkyne group in 5-(tert-Butylsulfanyl)pent-1-yne is a versatile functional handle for a wide array of chemical transformations. The acidity of the terminal proton allows for its removal by a suitable base to form a powerful nucleophile, an acetylide. This intermediate can then participate in various carbon-carbon bond-forming reactions.

One of the most common reactions of terminal alkynes is the Sonogashira coupling , a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides. This would allow for the introduction of a wide range of aromatic and unsaturated substituents at the terminus of the pentynyl chain. The general reaction scheme is depicted below:

Scheme 1: Sonogashira Coupling of this compound

Another important reaction is the Mannich reaction , which involves the aminoalkylation of the terminal alkyne using an aldehyde and a secondary amine. This reaction provides a straightforward route to propargylamines, which are valuable building blocks in medicinal chemistry.

Furthermore, click chemistry , specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers an efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. This reaction is known for its high yields, mild reaction conditions, and broad functional group tolerance.

| Reaction Type | Reagents | Product Class |

| Sonogashira Coupling | Aryl/Vinyl Halide, Pd catalyst, Cu(I) co-catalyst, Base | Aryl/Vinyl-substituted alkynes |

| Mannich Reaction | Aldehyde, Secondary Amine | Propargylamines |

| CuAAC (Click Chemistry) | Organic Azide, Cu(I) catalyst | 1,2,3-Triazoles |

Modifications of the Pentane (B18724) Chain and tert-Butyl Group

Alterations to the pentane chain and the tert-butyl group of this compound would lead to a diverse set of analogues.

Modifications of the Pentane Chain: The length of the aliphatic chain connecting the alkyne and the thioether can be varied. Shorter or longer chains could be synthesized by selecting the appropriate starting materials, such as ω-haloalkynes of different lengths to react with sodium tert-butylthiolate. The introduction of branching or cyclic structures within the chain is also a possibility, which could influence the molecule's conformation and physical properties.

Modifications of the tert-Butyl Group: The sterically bulky tert-butyl group can be replaced with other alkyl or aryl groups. This would modulate the steric hindrance around the sulfur atom and could impact the reactivity and stability of the thioether. For instance, replacing the tert-butyl group with a less bulky group like a methyl or ethyl group, or with an aromatic ring, would create a series of analogues with varying electronic and steric properties.

Design and Synthesis of Advanced Analogues with Tunable Properties

The design of advanced analogues of this compound would focus on creating molecules with specific, tunable properties for various applications. For example, by incorporating photoresponsive or redox-active moieties, it would be possible to create "smart" materials that respond to external stimuli.

One approach could involve the synthesis of analogues containing a fluorophore, which could be used as probes in biological systems. Another strategy could be the incorporation of polymerizable groups, allowing the molecule to be used as a monomer in the synthesis of functional polymers. The properties of these polymers could be tuned by co-polymerizing the functionalized monomer with other monomers.

Structure-Reactivity and Structure-Property Relationship Studies in Related Systems

While specific studies on this compound are scarce, research on related thioether alkynes and other organosulfur compounds provides valuable insights into potential structure-reactivity and structure-property relationships.

Structure-Reactivity: The nucleophilicity of the sulfur atom in the thioether is influenced by the electronic nature of the substituent attached to it. The steric bulk of the group (e.g., the tert-butyl group) can also affect the accessibility of the sulfur atom to reagents. In the case of the alkyne, its reactivity in addition reactions can be influenced by the nature of the substituent at the other end of the molecule.

Structure-Property: The physical properties of thioether alkynes, such as boiling point, melting point, and solubility, are dependent on their molecular weight, polarity, and ability to participate in intermolecular interactions. The introduction of polar functional groups would be expected to increase the polarity and potentially the water solubility of the molecule. The relationship between the molecular structure and properties such as thermal stability and refractive index would also be of interest, particularly for materials science applications.

Spectroscopic Characterization and Advanced Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous determination of molecular structure. For 5-(tert-Butylsulfanyl)pent-1-yne, a combination of one-dimensional and two-dimensional NMR experiments provides a complete assignment of all proton and carbon resonances, confirming the connectivity and spatial arrangement of the atoms.

Proton (¹H) and Carbon (¹³C) NMR Analysis

One-dimensional ¹H and ¹³C NMR spectra offer direct insight into the chemical environment of the hydrogen and carbon atoms within the molecule. The chemical shifts are influenced by the electron density around the nucleus, which is modulated by the presence of functional groups such as the tert-butyl thioether and the terminal alkyne.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the tert-butyl group, the three methylene (B1212753) groups of the pentyl chain, and the terminal acetylenic proton. The protons on carbons adjacent to the sulfur atom and the alkyne group are deshielded and thus shifted downfield. The acetylenic proton is anticipated to appear as a triplet due to coupling with the adjacent methylene protons.

The ¹³C NMR spectrum provides information on the nine unique carbon atoms in the molecule. The carbons of the alkyne are characteristically found in the 70-110 ppm range. oregonstate.edu The quaternary carbon of the tert-butyl group and the carbons bonded to the sulfur atom also exhibit distinctive chemical shifts. Quaternary carbons, such as the one in the tert-butyl group and the nitrile carbon, often show weaker signals in the ¹³C NMR spectrum. youtube.com

Predicted ¹H NMR Data (CDCl₃)

| Protons (Position) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C(CH₃)₃ | 1.32 | Singlet | - |

| -S-CH₂- | 2.60 | Triplet | 7.2 |

| -CH₂-CH₂-C≡ | 2.30 | Triplet of Triplets | 7.2, 2.6 |

| -CH₂-C≡CH | 1.85 | Quintet | 7.2 |

| ≡C-H | 1.98 | Triplet | 2.6 |

Predicted ¹³C NMR Data (CDCl₃)

| Carbon (Position) | Chemical Shift (δ, ppm) |

| C (CH₃)₃ | 42.9 |

| C(C H₃)₃ | 31.0 |

| -S-C H₂- | 29.5 |

| -C H₂-CH₂-C≡ | 28.1 |

| -C H₂-C≡CH | 18.2 |

| -C≡C H | 83.5 |

| -C ≡CH | 69.0 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks. For this compound, cross-peaks are expected between the protons of adjacent methylene groups in the pentyl chain, as well as between the terminal alkyne proton and its neighboring methylene protons. This confirms the sequence of the aliphatic chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.com Each CH, CH₂, and CH₃ group will produce a cross-peak, linking the proton and carbon chemical shifts. This allows for the unambiguous assignment of each carbon atom that bears protons. For instance, the signal at 2.60 ppm in the ¹H spectrum will correlate with the carbon signal at 29.5 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds. HMBC is invaluable for identifying quaternary carbons and piecing together the molecular fragments. Key expected correlations include the protons of the tert-butyl group with the quaternary carbon of the same group and the adjacent sulfur-bearing carbon, as well as the acetylenic proton with the carbons of the C≡C bond and the adjacent methylene carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's three-dimensional structure. For a flexible molecule like this compound, NOESY can reveal through-space interactions between the protons of the tert-butyl group and the adjacent methylene protons of the pentyl chain.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. youtube.com

The IR spectrum of this compound is expected to be dominated by absorptions corresponding to the C-H stretching of the alkyl groups, the C≡C stretching of the terminal alkyne, and the characteristic sharp ≡C-H stretch. The C-S stretching vibration is typically weak and appears in the fingerprint region.

Raman spectroscopy is complementary to IR spectroscopy. The C≡C triple bond in alkynes generally produces a strong and sharp signal in the Raman spectrum, making it a useful diagnostic tool. docbrown.info The symmetrical vibrations of the tert-butyl group are also expected to be Raman active.

Predicted Infrared (IR) Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3310 | ≡C-H stretch | Sharp, Strong |

| 2960-2850 | C-H stretch (alkyl) | Strong |

| ~2120 | C≡C stretch | Medium, Sharp |

| ~1450 | CH₂ bend, CH₃ bend | Medium |

| 680-610 | C-S stretch | Weak |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₉H₁₆S), the molecular weight is 156.29 g/mol .

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 156. The fragmentation pattern will likely be dominated by cleavage alpha to the sulfur atom, leading to the loss of a tert-butyl radical to form a stable carbocation. Another common fragmentation pathway for thioethers is the cleavage of the C-S bond.

Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 156 | [M]⁺ (Molecular Ion) |

| 141 | [M - CH₃]⁺ |

| 99 | [M - C(CH₃)₃]⁺ |

| 57 | [C(CH₃)₃]⁺ |

| 41 | [C₃H₅]⁺ |

Chromatographic Separations (e.g., Gas Chromatography, Gel Permeation Chromatography)

Chromatographic techniques are essential for the separation and purification of chemical compounds, as well as for analytical quantification.

Gas Chromatography (GC): Given its predicted boiling point and the presence of sulfur, this compound is well-suited for analysis by Gas Chromatography. GC is widely used for the analysis of volatile sulfur compounds. nih.gov The choice of column is critical, with specialized columns designed for sulfur analysis providing optimal separation and detection. Techniques like GC coupled with mass spectrometry (GC-MS) would be particularly powerful for both separating the compound from a mixture and confirming its identity through its mass spectrum. nih.gov

Gel Permeation Chromatography (GPC): GPC, a subset of size-exclusion chromatography, separates molecules based on their hydrodynamic volume. wikipedia.org While often used for large polymers, high-efficiency GPC columns can effectively separate small molecules. oup.comoup.com This technique could be employed for the purification or size-based characterization of this compound, particularly for separating it from higher or lower molecular weight impurities. cd-bioparticles.comeag.com

X-ray Crystallography for Solid-State Structural Elucidation of Derivatives

X-ray crystallography is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of chemical compounds. However, a comprehensive search of the scientific literature and crystallographic databases reveals that single-crystal X-ray diffraction data for derivatives of this compound are not currently available.

The absence of published crystal structures for derivatives of this compound means that a detailed analysis of their solid-state structures, including specific bond parameters and packing arrangements, cannot be provided at this time. The successful application of X-ray crystallography is contingent upon the ability to grow single crystals of sufficient quality, which can be a challenging and unpredictable process. Factors such as the inherent flexibility of the pentynyl chain and the presence of the bulky tert-butyl group in derivatives of this compound may hinder the formation of well-ordered crystals suitable for diffraction studies.

While crystallographic data for the specific target derivatives are unavailable, research on related organosulfur compounds and alkyne-containing molecules has demonstrated the utility of X-ray diffraction in elucidating their molecular geometries and intermolecular forces. For instance, studies on various alkynyl thioethers have provided insights into the electronic and steric effects of sulfur substituents on the alkyne moiety. Similarly, crystal structures of compounds containing tert-butyl groups have detailed how this bulky substituent influences molecular packing and conformation. nih.govnih.gov

Future research involving the synthesis of new derivatives of this compound, particularly those that form stable crystalline solids, would be necessary to generate the data required for a full crystallographic analysis. Such studies could involve the introduction of functionalities that promote crystallization, such as aromatic rings or groups capable of strong hydrogen bonding. The resulting crystal structures would be invaluable for a deeper understanding of the solid-state properties of this class of compounds.

Table 1: Crystallographic Data for Derivatives of this compound

| Derivative | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

| Data not available | - | - | - | - | - |

Computational and Theoretical Chemistry Studies of 5 Tert Butylsulfanyl Pent 1 Yne

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic behavior and stability of 5-(tert-Butylsulfanyl)pent-1-yne. These methods solve the Schrödinger equation, or its approximations, to provide detailed information about molecular orbitals, electron density distribution, and thermodynamic properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. For this compound, DFT calculations can be employed to determine its optimized geometry, vibrational frequencies, and electronic properties. A common approach involves using a functional, such as B3LYP, in conjunction with a basis set like 6-311+G(d,p) to accurately model the system.

Key parameters that can be derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. For this compound, the HOMO is expected to be localized primarily on the sulfur atom and the alkyne's π-system, while the LUMO would likely be associated with the antibonding π* orbitals of the alkyne.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value (Functional: B3LYP, Basis Set: 6-311+G(d,p)) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 0.8 eV |

| HOMO-LUMO Gap | 7.3 eV |

| Dipole Moment | 1.9 D |

Note: The data in this table is hypothetical and serves as an illustration of the parameters that would be obtained from DFT calculations.

Ab Initio and Semi-Empirical Methods

While DFT is widely used, ab initio methods, such as Møller-Plesset perturbation theory (MP2), can offer higher accuracy for electron correlation effects, albeit at a greater computational expense. An MP2 study of this compound could provide a more refined understanding of its structure and energetics.

On the other end of the spectrum, semi-empirical methods, like AM1 or PM7, offer a faster, though less accurate, means of studying large systems or performing preliminary conformational searches. These methods would be suitable for initial explorations of the potential energy surface of this compound before employing more rigorous techniques.

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The flexible pentynyl chain in this compound allows for multiple conformations. Molecular modeling and dynamics simulations are essential for exploring the conformational space and identifying the most stable structures. Molecular mechanics force fields, such as MMFF94 or AMBER, can be used for rapid conformational searches.

Following a conformational search, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule over time. An MD simulation would involve placing the molecule in a simulated solvent box and integrating Newton's equations of motion. This would reveal how the molecule flexes and rotates, and the timescales of these motions.

Theoretical Prediction of Reactivity and Selectivity

Computational chemistry can predict how this compound will behave in chemical reactions. Reactivity indices derived from DFT, such as Fukui functions and local softness, can identify the most reactive sites within the molecule. For this compound, the terminal alkyne proton is expected to be acidic, making it susceptible to deprotonation by a strong base. The electron-rich alkyne and sulfur atom are likely sites for electrophilic attack.

In reactions involving multiple possible products, computational modeling can predict the selectivity. By calculating the activation energies for the different reaction pathways, it is possible to determine which product is kinetically favored.

Computational Elucidation of Reaction Mechanisms and Transition States

A primary application of computational chemistry is the detailed elucidation of reaction mechanisms. For a hypothetical reaction, such as the addition of an electrophile to the triple bond of this compound, computational methods can be used to locate the transition state structure. The transition state is a first-order saddle point on the potential energy surface, and its geometry and energy are crucial for understanding the reaction kinetics.

Techniques like Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the located transition state connects the reactants and the desired products, providing a complete picture of the reaction pathway.

Analysis of Intramolecular Interactions and Conformational Isomerization

The conformation of this compound is influenced by various intramolecular interactions. These can include van der Waals forces between the bulky tert-butyl group and the alkyl chain, as well as potential weak hydrogen bonding interactions. Quantum Theory of Atoms in Molecules (QTAIM) analysis can be performed on the calculated electron density to identify and characterize these non-covalent interactions.

The energy barriers for rotation around the single bonds in the pentynyl chain determine the rates of conformational isomerization. These barriers can be calculated by performing a series of constrained geometry optimizations, providing valuable information on the molecule's flexibility.

Application of Machine Learning and AI in Molecular Property Prediction

The integration of machine learning (ML) and artificial intelligence (AI) has revolutionized the field of computational chemistry, offering powerful tools for the rapid and accurate prediction of molecular properties. arxiv.orgmdpi.com For a specific compound like this compound, these technologies can be leveraged to forecast a wide array of its physicochemical characteristics and spectral data, thereby accelerating research and development by minimizing the need for extensive laboratory experiments.

Machine learning models, particularly those based on Quantitative Structure-Property Relationships (QSPR), are adept at identifying complex patterns between a molecule's structure and its properties. nih.govnih.gov These models are trained on large datasets of known compounds to learn the correlations between molecular descriptors and experimental values. medium.comresearchgate.net For this compound, descriptors can be calculated from its structure to predict various properties.

Predicted Physicochemical Properties

Various machine learning models, including linear regression and neural networks, can be employed to predict the physicochemical properties of organic compounds. medium.combme.huresearchgate.net By inputting the molecular structure of this compound, represented as a SMILES string or other molecular graph formats, these models can estimate key values. For instance, models trained on extensive databases of hydrocarbons and sulfur-containing compounds can provide estimations for its boiling point, melting point, and other critical properties. nih.govbme.hu

Table 1: Hypothetical Physicochemical Properties of this compound Predicted by Machine Learning Models

| Property | Predicted Value | Machine Learning Model Type |

| Boiling Point (°C) | 185.3 ± 5.2 | Gradient Boosting Regressor |

| Melting Point (°C) | -25.7 ± 3.1 | Random Forest Regressor |

| LogP (Octanol-Water Partition Coefficient) | 3.2 ± 0.4 | Deep Neural Network |

| Water Solubility (mg/L) | 45.6 ± 7.8 | Support Vector Machine |

Note: The data in this table is illustrative and based on the predictive capabilities of current machine learning models for similar organic compounds. The uncertainties represent the typical error margins of such predictions.

Beyond physicochemical properties, AI is increasingly used to predict various types of molecular spectra, which are crucial for structural elucidation and identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

AI algorithms, particularly deep learning models like Graph Neural Networks (GNNs), can predict ¹H and ¹³C NMR chemical shifts with remarkable accuracy. arxiv.orgmdpi.com These models learn from vast databases of assigned spectra and can predict the NMR spectrum of a novel compound like this compound directly from its molecular graph. arxiv.org This predictive capability is invaluable for confirming the compound's synthesis and for its structural analysis. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound using an AI Model

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (≡CH) | 82.5 |

| C2 (C≡C) | 69.1 |

| C3 (-CH₂-) | 19.4 |

| C4 (-CH₂-) | 28.7 |

| C5 (-S-CH₂-) | 31.5 |

| C6 (S-C(CH₃)₃) | 45.8 |

| C7 (-C(CH₃)₃) | 30.9 |

Note: This data is a hypothetical prediction based on established AI models for NMR spectral prediction.

Mass Spectrometry (MS)

Machine learning models can also predict the fragmentation patterns of molecules in a mass spectrometer. pnnl.govnih.gov By analyzing the structure of this compound, an AI model can forecast the mass-to-charge ratios (m/z) and relative intensities of the fragments that would be observed in its mass spectrum. researchgate.netbiorxiv.org This is particularly useful for identifying the compound in complex mixtures.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

| Predicted m/z | Possible Fragment Ion |

| 156 | [M]⁺ (Molecular Ion) |

| 141 | [M - CH₃]⁺ |

| 99 | [M - C(CH₃)₃]⁺ |

| 57 | [C(CH₃)₃]⁺ |

Note: This table presents hypothetical predictions of the main fragments based on common fragmentation pathways for thioethers and alkynes, as would be learned by an AI model.

The application of machine learning and AI in the computational study of this compound offers a powerful avenue for understanding its chemical nature without the immediate need for extensive and resource-intensive experimental work. As these predictive models continue to improve in accuracy and scope, their role in chemical research will undoubtedly expand. bruker.com

Advanced Research Applications in Chemical Sciences

Utilization as a Versatile Building Block for Complex Organic Molecules

The bifunctional nature of 5-(tert-Butylsulfanyl)pent-1-yne, characterized by a reactive terminal alkyne and a stable tert-butylated thioether, renders it a valuable building block in the synthesis of complex organic molecules. The terminal alkyne group is amenable to a wide array of chemical transformations, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction would allow for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles, which are prevalent scaffolds in medicinal chemistry and materials science.

Furthermore, the alkyne moiety can participate in Sonogashira, Heck, and other cross-coupling reactions, enabling the formation of carbon-carbon bonds and the construction of intricate molecular frameworks. The tert-butyl group on the sulfur atom provides significant steric hindrance, which can offer regiochemical control in certain reactions and enhance the stability of the molecule and its derivatives by preventing unwanted side reactions at the sulfur atom.

Integration into Polymer Science and Macromolecular Engineering

In the realm of polymer science, this compound can serve as a key monomer or functionalizing agent. The terminal alkyne facilitates its participation in thiol-yne "click" reactions, which are highly efficient, often proceed under mild, catalyst-free conditions, and lead to the formation of stable thioether linkages. This chemistry allows for the synthesis of linear polymers, hyperbranched structures, and crosslinked networks with precisely controlled architectures.

The incorporation of the tert-butylsulfanyl group into a polymer backbone or as a pendant group can impart specific properties to the resulting material. The bulky tert-butyl group can influence the polymer's solubility, thermal stability, and morphology. Moreover, the thioether linkage itself can be a site for post-polymerization modification, although the steric bulk of the tert-butyl group would necessitate carefully chosen reaction conditions. The use of such functionalized monomers in miniemulsion polymerizations could also lead to the formation of functional nanoparticles with potential applications in coatings, adhesives, and biomedical devices.

Development and Evaluation of Novel Catalytic Systems

The unique electronic and steric properties of this compound suggest its potential utility in the development of novel catalytic systems.

Substrate in Transition Metal-Catalyzed Transformations

As a terminal alkyne, this compound can act as a substrate in a variety of transition metal-catalyzed reactions. These include hydrothiolation reactions, where a thiol is added across the alkyne's triple bond to form vinyl sulfides. The regioselectivity of such additions can often be controlled by the choice of catalyst. Visible-light photoredox catalysis has emerged as a mild and sustainable method for conducting such transformations. The resulting vinyl sulfide (B99878) products, bearing the bulky tert-butylsulfanyl group, could themselves be interesting building blocks for further synthetic elaborations.

Precursor for Ligand Design in Organocatalysis

The thioether functionality of this compound makes it a candidate for the design of novel ligands for catalysis. Thioether-containing ligands have been shown to be effective in stabilizing and modulating the reactivity of transition metal centers in various catalytic processes. The alkyne group of this compound could be used to anchor the thioether moiety to a larger molecular scaffold or a solid support. The bulky tert-butyl group would likely influence the coordination geometry and steric environment around the metal center, potentially leading to unique selectivity in catalytic reactions. While often associated with metal catalysis, organocatalytic systems can also be envisaged, where the thioether acts as a key functional group in the catalyst's design.

Contributions to Advanced Materials Science (e.g., Phthalocyanine (B1677752) Chemistry)

The terminal alkyne of this compound is a key functional group for its application in advanced materials science, particularly in the synthesis of functionalized phthalocyanines. Phthalocyanines are large, aromatic macrocycles with exceptional thermal and chemical stability, making them suitable for applications as pigments, catalysts, and in photodynamic therapy.

The synthesis of phthalocyanines can be achieved through the cyclotetramerization of phthalonitrile (B49051) precursors. Alkynyl-substituted phthalonitriles can be prepared via coupling reactions, and their subsequent cyclization leads to alkynyl-functionalized phthalocyanines. By analogy, a phthalonitrile derivative functionalized with the this compound moiety could be synthesized and then used to produce a novel phthalocyanine. The tert-butylsulfanyl groups on the periphery of the phthalocyanine macrocycle would be expected to enhance its solubility in organic solvents, a common challenge in phthalocyanine chemistry, and could also influence the electronic properties and aggregation behavior of the final material.

Exploration in Supramolecular Assembly and Host-Guest Chemistry

The principles of supramolecular chemistry, which involve non-covalent interactions to form organized molecular assemblies, can be applied to derivatives of this compound. Thioethers are known to participate in self-assembly on metal surfaces, such as gold, forming ordered monolayers. The specific adsorption geometry of thioethers allows for control over the molecular packing.

By functionalizing the alkyne terminus of this compound with appropriate recognition motifs (e.g., hydrogen-bonding units or aromatic surfaces), it is conceivable to design molecules that can self-assemble into well-defined supramolecular structures in solution or on surfaces. The bulky tert-butyl group would play a significant role in dictating the packing and stability of these assemblies. Furthermore, cyclic thioethers, which can be synthesized from precursors like this compound, are known to act as host molecules for various guests, suggesting potential applications in sensing and separation technologies.

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling 5-(tert-Butylsulfanyl)pent-1-yne in laboratory settings?

- Methodological Answer :

- Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles.

- Work in a fume hood to minimize inhalation risks, as no inhalation toxicity data exists .

- Store the compound in airtight containers under inert gas (e.g., nitrogen) to prevent degradation.

- Dispose of waste via certified chemical waste handlers to avoid environmental contamination, following protocols for sulfur-containing organics .

Q. What synthetic routes are available for preparing this compound?

- Methodological Answer :

- Alkyne-thiol coupling : React pent-1-yne derivatives with tert-butyl thiol (t-BuSH) under basic conditions (e.g., K₂CO₃) in anhydrous solvents like THF or DMF.

- Catalytic methods : Use copper(I) iodide or palladium catalysts to enhance coupling efficiency, as demonstrated in analogous alkyne-sulfanyl syntheses .

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by NMR and GC-MS.

Q. How should researchers handle and dispose of waste containing this compound?

- Methodological Answer :

- Segregate waste into halogenated organic waste containers due to the sulfur moiety.

- Avoid aqueous disposal; collaborate with certified waste management services for incineration or chemical neutralization .

- Document disposal procedures to comply with institutional safety guidelines.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in alkyne-thiol coupling reactions?

- Methodological Answer :

- Parameter screening : Systematically vary temperature (40–80°C), solvent polarity (THF vs. DMF), and catalyst loading (0.5–5 mol% CuI).

- Kinetic studies : Use in-situ FTIR or HPLC to monitor reaction progress and identify rate-limiting steps.

- Byproduct analysis : Characterize side products (e.g., disulfides) via LC-MS to adjust stoichiometry (e.g., excess alkyne) .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 for tertiary carbons and HSQC for proton-carbon correlations. The tert-butyl group will show a singlet at ~1.3 ppm (¹H) and 29–32 ppm (¹³C).

- Raman spectroscopy : Identify the C≡C stretch (~2100 cm⁻¹) and C-S vibrations (600–700 cm⁻¹).

- GC-MS : Use a low-polarity column (e.g., DB-5) with electron ionization (EI) to confirm molecular ion (M⁺) and fragmentation patterns .

Q. How should discrepancies between computational predictions and experimental data on the compound’s reactivity be addressed?

- Methodological Answer :

- Re-calibrate computational models : Use higher-level theory (e.g., DFT with B3LYP/6-311+G(d,p)) to refine energy barriers for alkyne-thiol coupling.

- Experimental validation : Compare computed transition states with kinetic isotope effects (KIEs) from deuterated analogs.

- Literature comparison : Reconcile findings with prior studies on similar tert-butylsulfanyl compounds to identify systematic errors .

Q. What strategies can be employed to study the potential biological activity of this compound given limited data?

- Methodological Answer :

- In silico screening : Use molecular docking (AutoDock Vina) to predict binding affinity against targets like cysteine proteases or thioredoxin reductase.

- In vitro assays : Test cytotoxicity in human cell lines (e.g., HEK293) at varying concentrations (1–100 µM) and measure IC₅₀ values.

- SAR expansion : Synthesize analogs with modified alkyl chains or sulfur substituents to probe functional group contributions .

Q. What are the challenges in analyzing the environmental fate of this compound, and what methodologies can overcome these?

- Methodological Answer :

- Degradation studies : Expose the compound to UV light or soil microcosms to track breakdown products via LC-HRMS.

- Bioaccumulation potential : Use logP calculations (e.g., XLogP3) and experimental octanol-water partitioning to estimate environmental persistence.

- Ecotoxicity testing : Conduct acute toxicity assays on Daphnia magna or algae, referencing OECD guidelines due to limited existing data .

Q. How can structure-activity relationship (SAR) studies be designed to explore the functional role of the tert-butylsulfanyl group?

- Methodological Answer :

- Analog synthesis : Prepare derivatives with smaller (methylsulfanyl) or bulkier (adamantylsulfanyl) groups.

- Kinetic profiling : Compare reaction rates in model systems (e.g., thiol-ene click reactions) to assess steric/electronic effects.

- Computational analysis : Map electrostatic potential surfaces (EPS) to visualize sulfur lone-pair accessibility .

Notes on Data Limitations

- Toxicity and Ecology : Existing data gaps (e.g., acute/chronic toxicity, biodegradability) necessitate empirical testing using standardized protocols .

- Synthesis Optimization : Prior studies on analogous compounds (e.g., 5-ethoxypent-1-yne) provide methodological templates but require validation for this specific structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.